2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide
Overview
Description
2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, forming the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide: Another benzamide derivative with potential biological activities.
2,4-dichloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide: A closely related compound with similar chemical structure and properties.
Uniqueness
2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide is unique due to the specific arrangement of chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dichloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2OS/c15-7-1-3-9(10(16)5-7)13(21)20-14(22)19-8-2-4-12(18)11(17)6-8/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXQHWFNJPKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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